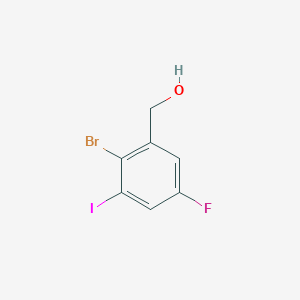
1-chloro-N-methyl-1-phenylpropan-2-amine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl is a chemical compound with the molecular formula C10H14ClN. It is a derivative of phenethylamine and is known for its stimulant properties. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-methyl-1-phenylpropan-2-amine HCl typically involves the reaction of benzyl chloride with methylamine, followed by chlorination. The process can be summarized as follows:
Step 1: Benzyl chloride reacts with methylamine to form N-methylbenzylamine.
Step 2: The resulting N-methylbenzylamine undergoes chlorination to produce 1-chloro-N-methyl-1-phenylpropan-2-amine.
Step 3: The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yield and purity. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-N-methyl-1-phenylpropan-2-amine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpropanamines.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-chloro-N-methyl-1-phenylpropan-2-amine HCl involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced alertness, focus, and energy levels. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl can be compared with other similar compounds, such as:
Methamphetamine: Both compounds share structural similarities and stimulant properties, but methamphetamine is more potent and has a higher potential for abuse.
Amphetamine: Similar in structure and function, but this compound has a chlorine atom, which may alter its pharmacological profile.
Phenethylamine: The parent compound of many stimulants, including this compound, with a simpler structure and less potent effects.
Eigenschaften
CAS-Nummer |
25394-24-5 |
|---|---|
Molekularformel |
C10H15Cl2N |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
1-chloro-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12-2)10(11)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
InChI-Schlüssel |
ICZRAESMLGJTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)Cl)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


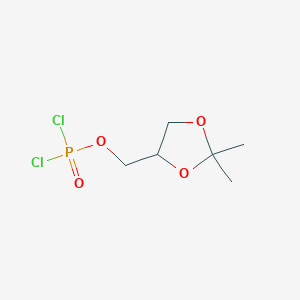
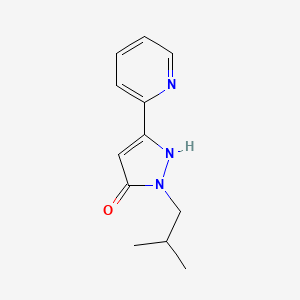

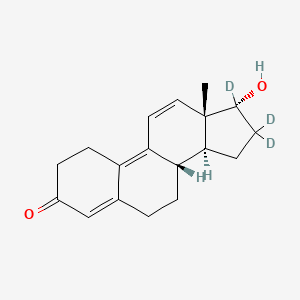
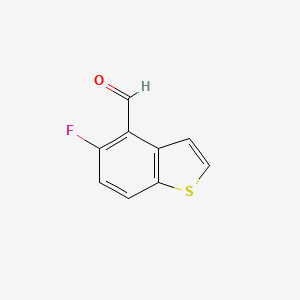
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)
